Product packaging for 1,2-Ethanediol, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, [2S-[2alpha(S*),4abeta,4balpha,7alpha,8abeta]]-(Cat. No.:CAS No. 5940-00-1)

1,2-Ethanediol, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, [2S-[2alpha(S*),4abeta,4balpha,7alpha,8abeta]]-

Cat. No.: B197986
CAS No.: 5940-00-1
M. Wt: 322.5 g/mol
InChI Key: NCAZLDCEJHFJDT-UHFFFAOYSA-N
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Description

Origin and Natural Occurrence of Darutigenol

Darutigenol is a phytochemical primarily isolated from plants of the genus Sigesbeckia, which belongs to the Asteraceae family. The specific species known to be sources of this compound are mainly the dried aerial parts of the plants. These plants are widely distributed in tropical, subtropical, and temperate regions, particularly in Asia. acgpubs.org The primary botanical sources documented in scientific literature include Sigesbeckia orientalis L., Sigesbeckia pubescens Makino, and Sigesbeckia glabrescens Makino. duocphamtim.vnresearchgate.net These three species are often collectively referred to as Herba Siegesbeckiae in traditional medicine. duocphamtim.vn

Botanical SourceFamilyPart Used
Sigesbeckia orientalis L.AsteraceaeAerial Parts
Sigesbeckia pubescens MakinoAsteraceaeAerial Parts
Sigesbeckia glabrescens MakinoAsteraceaeAerial Parts

The process of obtaining Darutigenol from its plant sources involves initial extraction followed by isolation and purification. Extraction is the critical first step to separate the desired natural products from the raw plant materials. nih.gov

Extraction: Conventional solvent extraction is a common method employed. This typically involves using organic solvents to dissolve the compounds from the plant matrix. nih.gov Techniques such as maceration (soaking the plant material in a solvent), percolation (a continuous process of solvent passing through the material), and reflux extraction are utilized. nih.govfrontiersin.org The choice of solvent is crucial and is based on the polarity and solubility of Darutigenol. nih.gov

Isolation and Purification: Following extraction, the crude extract contains a mixture of various phytochemicals. To isolate Darutigenol, chromatographic techniques are essential. Methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) are frequently used for the separation and purification of the compound from the complex extract. nih.govresearchgate.net The structure of the isolated and purified compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Classification and Structural Context of Darutigenol

Chemically, Darutigenol is classified as an ent-pimarane type diterpenoid. nih.govnih.gov Diterpenoids are a large and structurally diverse class of natural products derived from a 20-carbon precursor, geranylgeranyl pyrophosphate. acgpubs.org The pimarane (B1242903) skeleton is a tricyclic carbon framework that serves as the core structure for this subgroup of diterpenoids. acs.org The prefix "ent-" indicates that Darutigenol is the enantiomer of the more common pimarane series, meaning it has the opposite absolute configuration at its stereocenters. acgpubs.org The specific structure of Darutigenol has been elucidated through detailed spectroscopic analysis. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B197986 1,2-Ethanediol, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, [2S-[2alpha(S*),4abeta,4balpha,7alpha,8abeta]]- CAS No. 5940-00-1

Properties

IUPAC Name

1-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZLDCEJHFJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974812
Record name Pimar-8(14)-ene-3,15,16-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-00-1
Record name Darutigenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pimar-8(14)-ene-3,15,16-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic and Biosynthetic Investigations of Darutigenol

Putative Biosynthetic Pathways of Diterpenoids and Darutigenol

The biosynthesis of darutigenol is believed to follow the general pathway established for ent-pimarane diterpenoids. researchgate.netsci-hub.secornell.edunih.gov These pathways are complex, involving a series of enzymatic steps that build the characteristic tricyclic pimarane (B1242903) skeleton from a linear precursor. Putative biosynthetic pathways for darutigenol and its analogs, isolated from plants like Siegesbeckia glabrescens, have been proposed based on the structures of co-occurring compounds. researchgate.netsci-hub.secornell.edunih.gov

Enzymatic Transformations in Diterpene Biosynthesis

The biosynthesis of diterpenes is a testament to nature's enzymatic prowess, transforming simple acyclic precursors into complex polycyclic structures. beilstein-journals.org This process is primarily initiated by a class of enzymes known as terpene synthases (TSs). beilstein-journals.org These enzymes catalyze multistep cationic cascade reactions, which involve the formation and rearrangement of carbocation intermediates to generate the diverse skeletons of terpenes. beilstein-journals.org

The initial cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a key step governed by diterpene synthases (diTS). beilstein-journals.orgoup.com Following the formation of the foundational carbocyclic framework, a variety of tailoring enzymes introduce functional groups, significantly increasing the structural diversity of these natural products. beilstein-journals.org Among the most important of these are the cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases, which are responsible for late-stage oxidation reactions, and various transferases that attach groups like acyls or sugars. beilstein-journals.org In some bacterial systems, P450 enzymes have even been found to catalyze further cyclization, diversifying the terpene skeleton before functionalization. oup.com

Precursor Utilization in Darutigenol Biosynthesis

The universal precursor for all diterpenoids, including darutigenol, is (E,E,E)-geranylgeranyl diphosphate (GGPP). oup.com The biosynthesis of GGPP itself begins with the fundamental C5 building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). diva-portal.org

The assembly of GGPP is managed by prenyltransferase enzymes, specifically GGPP synthase (GGPPS). diva-portal.org This enzyme catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. diva-portal.org Once formed, GGPP serves as the substrate for the aforementioned diterpene synthases, which initiate the cyclization cascade leading to the formation of the ent-pimarane skeleton from which darutigenol is derived.

Chemical Synthesis and Semisynthesis of Darutigenol and Analogs

The complex, stereochemically rich structure of darutigenol and related ent-pimaranes presents a significant challenge for synthetic chemists. Over the years, various strategies have been developed not only to achieve the total synthesis of these molecules but also to enable the creation of analogs for further study.

Total Synthesis Methodologies for ent-Pimaranes Including Darutigenol

The total synthesis of ent-pimarane diterpenoids has historically relied on established chemical reactions to construct the signature 6,6,6-tricyclic carbon scaffold. nih.gov Common strategies include condensation reactions like the Robinson annulation and cycloaddition reactions, particularly the Diels-Alder reaction, to build the fused ring system. nih.gov

A landmark in the field was the first total synthesis of eight bioactive ent-pimaranes, which included darutigenol. nih.govacs.org This divergent synthesis provided a unified approach to a range of related natural products. nih.gov The retrosynthetic strategy envisioned creating the varied oxidation patterns on the A and C rings from a common, late-stage intermediate. nih.gov This approach highlights the evolution of synthetic methodologies towards efficiency and diversity-oriented synthesis.

Enantioselective Synthetic Approaches to Darutigenol

A significant achievement in the synthesis of darutigenol has been the development of an enantioselective route, ensuring the production of the correct stereoisomer as found in nature. nih.govacs.org A key feature of a successful enantioselective total synthesis of darutigenol and its congeners is the use of a Sharpless asymmetric dihydroxylation. nih.govacs.orgresearchgate.net This reaction effectively sets a crucial stereocenter early in the synthetic sequence, the influence of which is then propagated through subsequent steps. nih.govacs.org

This synthesis commenced with a nucleophilic substitution using geranyl bromide. nih.govacs.org Following the critical Sharpless asymmetric dihydroxylation, a Brønsted acid-catalyzed cationic bicyclization was employed to construct the core bicyclic system. nih.govacs.org A mild rhodium-catalyzed arene hydrogenation was then used to access the fully saturated tricyclic core. nih.govresearchgate.net This robust and scalable sequence allows for access to the key tricyclic carbon scaffold. nih.govd-nb.info The synthesis of darutigenol itself was achieved from an advanced intermediate, lonchophylloid B, via reduction with sodium borohydride. nih.govacs.orgresearchgate.net

Key Features of the Enantioselective Synthesis of Darutigenol
Synthetic StageKey Reaction/StrategyPurpose
Initial StepsNucleophilic substitution with geranyl bromideAssembly of the acyclic precursor. nih.govacs.org
EnantioselectionSharpless asymmetric dihydroxylationInstallation of key stereocenters with high enantioselectivity. nih.govacs.org
Core ConstructionBrønsted acid-catalyzed cationic bicyclizationFormation of the bicyclic ring system. nih.govacs.org
Scaffold FinalizationRhodium-catalyzed arene hydrogenationAccess to the saturated 6,6,6-carbocyclic ring system. nih.govresearchgate.net
Final ConversionReduction of lonchophylloid BGeneration of the final darutigenol product. nih.govacs.org

Molecular Mechanisms of Action of Darutigenol at Cellular and Subcellular Levels

Modulation of Inflammatory Signaling Pathways by Darutigenol

Darutigenol has demonstrated a significant capacity to interfere with the complex network of signaling pathways that drive inflammatory responses. Its actions are targeted and multifaceted, impacting several critical cascades involved in the production of inflammatory mediators.

The IL-6/JAK/STAT3 Signaling Axis Regulation by Darutigenol

A primary mechanism of action for darutigenol involves the inhibition of the Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netfrontiersin.orgnih.gov Research has shown that darutigenol can effectively suppress joint inflammation and cartilage degradation by targeting this axis. researchgate.netfrontiersin.org In a mouse model of collagen-induced arthritis, treatment with darutigenol led to a significant reduction in serum and bone marrow supernatant levels of IL-6. researchgate.netcitexs.com This was accompanied by a substantial downregulation of JAK1, JAK3, and phosphorylated STAT3 (p-STAT3) proteins in the joints. researchgate.netcitexs.com The inhibition of the JAK/STAT3 pathway is a crucial element in controlling the chronic inflammation and immune-mediated responses seen in conditions like rheumatoid arthritis. researchgate.net

Impact of Darutigenol on Mitogen-Activated Protein Kinase (MAPK) Pathways

Darutigenol's influence extends to the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in transducing extracellular signals into cellular responses, including inflammation. nih.gov Molecular docking simulations have indicated high-affinity interactions between darutigenol and pivotal targets including MAPK3. nih.gov Although direct studies detailing the specific effects of darutigenol on each of the major MAPK pathways (p38, ERK1/2, and JNK) are limited, the known anti-inflammatory actions of compounds from the Sigesbeckia genus often involve the inhibition of MAPK signaling. frontiersin.orgscispace.com This suggests that darutigenol's therapeutic potential is, at least in part, attributable to its ability to modulate these pathways, thereby controlling the downstream expression of inflammatory mediators.

Regulation of Pro-inflammatory Cytokine Production by Darutigenol (e.g., TNF-α, IL-6, IL-1β)

A significant outcome of darutigenol's modulation of the aforementioned signaling pathways is the suppression of pro-inflammatory cytokine production. researchgate.net In vivo studies have demonstrated that treatment with a formulation containing darutigenol markedly suppressed the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.gov Research on other diterpenoids further supports this, showing a reduction in IL-1β, IL-6, and TNF-α. mdpi.com By downregulating these critical signaling molecules, darutigenol helps to mitigate the inflammatory cascade that contributes to tissue damage in various pathological conditions. mdpi.com

Cytokine Effect of Darutigenol Treatment Reference
IL-6Significantly decreased levels in serum and bone marrow. researchgate.netcitexs.com researchgate.netcitexs.com
TNF-αSuppressed production. nih.gov nih.gov
IL-1βDiterpenoids, as a class, have been shown to reduce its production. mdpi.com mdpi.com

Enzymatic Activity Modulation by Darutigenol

Beyond signaling pathways, darutigenol also directly influences the activity of enzymes that play a role in tissue remodeling and degradation, particularly in the context of inflammatory joint diseases.

Darutigenol has been shown to effectively downregulate the expression and activity of Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-9 (MMP9). researchgate.netfrontiersin.orgnih.gov These enzymes are zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix, a key process in cartilage destruction in arthritis. mdpi.comdovepress.com In a mouse model of rheumatoid arthritis, treatment with darutigenol resulted in a substantial downregulation of both MMP2 and MMP9 proteins in the joints. researchgate.netcitexs.com This inhibition of MMPs is a critical component of darutigenol's protective effects against cartilage degradation. frontiersin.org

Enzyme Effect of Darutigenol Treatment Reference
MMP2Substantially downregulated protein expression. researchgate.netcitexs.com researchgate.netcitexs.com
MMP9Substantially downregulated protein expression. researchgate.netcitexs.com researchgate.netcitexs.com
Nitric Oxide Synthase (NOS) Inhibition (e.g., iNOS)

Darutigenol, a diterpene compound, has been identified as an inhibitor of nitric oxide (NO) production. nih.govdntb.gov.ua Diterpenes as a class are recognized for their inhibitory effects on the induction of inducible nitric oxide synthase (iNOS) in activated macrophages. nih.gov Studies on diterpenoids isolated from Siegesbeckia glabrescens, the plant source of darutigenol, confirm notable inhibitory effects on NO production. nih.gov Specifically, darutigenol has been shown to inhibit the production of both nitric oxide and the iNOS protein in mouse macrophage cells. biocrick.comresearchgate.net

The mechanism for this inhibition is often linked to the regulation of upstream signaling pathways. The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) is critical for the expression of inflammatory genes, including iNOS. nih.govnih.gov The anti-inflammatory effects of extracts from Sigesbeckia glabrescens have been associated with the inactivation of the NF-κB pathway, which in turn suppresses the expression of iNOS. nih.gov Other diterpenes have been shown to downregulate the expression of iNOS in a dose-dependent manner by suppressing the NF-κB pathway. researchgate.net

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Darutigenol's anti-inflammatory activities also extend to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Diterpenes have demonstrated the ability to inhibit the expression of pro-inflammatory enzymes, including COX-2. nih.gov Molecular docking simulations have predicted high-affinity interactions between darutigenol and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), which is the gene that codes for the COX-2 enzyme. researchgate.netmdpi.comresearcher.life

The mechanism of COX-2 inhibition by related compounds often involves the suppression of the NF-κB signaling pathway, which is a key regulator of COX-2 gene expression during inflammation. researchgate.netnih.gov For instance, studies on other diterpenoids show they reduce the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net However, one study on a crude extract of Sigesbeckia glabrescens noted that it was more potent in suppressing LPS-induced iNOS expression than COX-2 expression, suggesting a potentially differential inhibitory effect. nih.gov Furthermore, a combination of darutoside (B600181) (a related compound), kirenol, and hesperidin (B1673128) was found to suppress the expression of COX-2 in response to nociceptive stimuli. scispace.com

Cellular Targets and Biochemical Interactions of Darutigenol

Receptor and Protein Binding Affinities of Darutigenol (using molecular docking)

Molecular docking simulations have been instrumental in identifying the cellular targets and predicting the binding affinities of darutigenol. These computational studies reveal that darutigenol interacts with several key proteins involved in signaling pathways related to inflammation, cell survival, and apoptosis.

A standout finding is the strong predicted binding affinity of darutigenol to the AKT1 protein, a crucial kinase in the PI3K-AKT signaling pathway. nih.govnih.gov The docking analysis reported a binding affinity of -9.1 kcal/mol, indicating a stable and strong interaction. nih.gov This binding is stabilized by the formation of a hydrogen bond with the Val-270 and Asn54 residues on AKT1, along with van der Waals interactions with several other amino acids, including Gln-79, Trp-80, and Ile84. nih.gov

Further computational studies have identified other significant protein targets for darutigenol. In the context of rheumatoid arthritis, darutigenol was shown to dock effectively with Janus Kinase (JAK)1, JAK3, Matrix Metalloproteinase (MMP)2, and MMP9. researchgate.netnih.gov In models of myocardial injury, darutigenol demonstrated high-affinity interactions with targets such as PTGS2 (COX-2), Mitogen-Activated Protein Kinase 3 (MAPK3), Caspase-3 (CASP3), and B-cell lymphoma 2 (BCL2). researchgate.netmdpi.comresearcher.life

The table below summarizes the key protein targets of darutigenol and their predicted binding affinities as determined by molecular docking studies.

Target ProteinPredicted Binding Affinity (kcal/mol)Biological ContextReference(s)
AKT1 -9.1Cell Survival, Proliferation, Apoptosis nih.gov
PTGS2 (COX-2) High Affinity (value not specified)Inflammation, Myocardial Injury researchgate.netmdpi.com
JAK1 High Affinity (value not specified)Inflammation, Rheumatoid Arthritis researchgate.net
JAK3 High Affinity (value not specified)Inflammation, Rheumatoid Arthritis researchgate.net
MMP9 High Affinity (value not specified)Cartilage Degradation, Rheumatoid Arthritis researchgate.net
CASP3 High Affinity (value not specified)Apoptosis, Myocardial Injury mdpi.comresearcher.life
BCL2 High Affinity (value not specified)Apoptosis, Myocardial Injury mdpi.comresearcher.life

This table is generated based on available data from referenced studies. "High Affinity" is noted where specific kcal/mol values were not provided in the source material.

Impact on Cellular Processes in Inflammatory Models (e.g., proliferation, migration, invasion of synovial cells)

Darutigenol demonstrates a significant impact on various cellular processes, particularly in the context of inflammatory diseases like rheumatoid arthritis (RA). In a mouse model of collagen-induced arthritis, darutigenol treatment effectively attenuated inflammation, mitigated the degradation of articular cartilage, and reduced bone erosion. researchgate.netnih.gov The underlying mechanism for this effect is the inhibition of the interleukin (IL)-6/JAK/STAT3 signaling pathway. frontiersin.org By inhibiting this pathway, darutigenol substantially downregulates the expression of key matrix metalloproteinases, MMP2 and MMP9. researchgate.netfrontiersin.org Since MMPs are crucial enzymes responsible for the breakdown of the extracellular matrix, their downregulation inhibits the invasion of synovial cells and protects cartilage from degradation. frontiersin.org

Beyond inflammatory models, darutigenol also influences fundamental cellular processes such as proliferation and apoptosis. In studies using cardiomyocytes, darutigenol was found to significantly promote cell survival and proliferation under ischemic conditions. nih.gov Furthermore, it demonstrated a protective, anti-apoptotic function by suppressing cardiomyocyte apoptosis induced by ischemia/reperfusion injury. nih.govnih.gov

Antioxidative Mechanisms of Darutigenol (e.g., Reactive Oxygen Species clearance)

Darutigenol exhibits notable antioxidative properties, primarily through its ability to mitigate oxidative stress by clearing reactive oxygen species (ROS). In cellular models of ischemia/reperfusion injury, a condition known to induce significant oxidative stress, treatment with darutigenol led to a significant reduction in intracellular ROS generation. nih.govnih.gov

This antioxidative function is further supported by network pharmacology analyses. Gene Ontology (GO) enrichment analysis, which elucidates the potential functions of a compound's protein targets, revealed that "response to ROS" was among the significantly enriched biological processes for darutigenol's targets. nih.gov This indicates that darutigenol's mechanism of action is intrinsically linked to the cellular machinery that manages and neutralizes harmful reactive oxygen species. nih.gov

Exploration of Other Biological Activities and Mechanisms

Research has uncovered a range of other biological activities and mechanisms for darutigenol, highlighting its multi-target potential.

A primary area of investigation is its cardioprotective effect . Darutigenol has been shown to protect the heart against injury from myocardial infarction and ischemia/reperfusion. nih.govnih.gov The principal mechanism is the activation of the PI3K-AKT signaling pathway, driven by its strong binding affinity for AKT1. nih.gov This activation promotes the survival and proliferation of cardiomyocytes while suppressing apoptosis and reducing fibrosis. nih.gov

Darutigenol also displays significant anti-rheumatoid arthritis (RA) activity . It has been shown to suppress joint inflammation and inhibit cartilage degradation in animal models of RA. frontiersin.org This therapeutic effect is attributed to its ability to inhibit the IL-6/JAK1,3/STAT3 signaling axis, which in turn downregulates the expression and activity of MMP2 and MMP9, enzymes that degrade cartilage. researchgate.netfrontiersin.org

Additionally, preliminary findings suggest darutigenol may possess antithrombotic properties . One report indicates it may inhibit platelet aggregation and adhesion, although this mechanism requires further detailed investigation. chemfaces.com There is also emerging computational evidence for its potential as an anti-cancer agent , with one molecular docking study identifying it as a promising compound for targeting pathways involved in breast neoplasms. upi.edu

Angiogenesis Modulation by Darutigenol

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both health and disease. ipb.pt It is tightly regulated by a balance of pro- and anti-angiogenic factors. wjgnet.com While research into the precise anti-angiogenic mechanism of darutigenol is ongoing, recent studies have begun to shed light on its modulatory effects.

Darutigenol has been shown to possess anti-angiogenic properties, which are thought to contribute to its therapeutic potential in conditions characterized by pathological blood vessel growth, such as rheumatoid arthritis and cancer. researchgate.netmdpi.com In the context of rheumatoid arthritis, where angiogenesis in the synovial tissue contributes to inflammation and joint destruction, darutigenol has been investigated as an inhibitory agent. One study highlighted an indirect mechanism where a nanoplatform of darutigenol was designed to target macrophages. By interacting with these immune cells, darutigenol affects their immunoregulatory functions, which in turn helps to suppress the aberrant angiogenesis that promotes the migration of immune cells and the release of pro-inflammatory mediators. ipb.pt

The process of angiogenesis is complex, involving the activation of signaling pathways in endothelial cells, often initiated by factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). ipb.pt Diterpene compounds, the class to which darutigenol belongs, have been noted for their ability to interfere with these pathways, ultimately suppressing the proliferation and spread of cancer cells by inhibiting angiogenesis. mdpi.com

Preliminary Mechanistic Insights into Other Systemic Effects (e.g., Antithrombotic)

Darutigenol has been identified as having a pronounced antithrombotic effect. molnova.com The primary mechanism for this activity is believed to be related to its ability to inhibit platelet aggregation and adhesion. molnova.com Platelets play a central role in the formation of thrombi (blood clots), a process that can lead to serious cardiovascular events like myocardial infarction and stroke when it occurs pathologically. frontiersin.org

The process of platelet aggregation is a complex signaling cascade initiated by agonists such as collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin. mdpi.com These agonists trigger an increase in intracellular calcium and the activation of protein kinases, leading to platelet activation and aggregation. frontiersin.orgmdpi.com

Studies on other diterpenoids isolated from Siegesbeckia species provide further clues into the potential mechanisms. For example, ent-16β,17-dihydroxy-kauran-19-oic acid, a diterpene from Siegesbeckia pubescens, was found to significantly inhibit platelet aggregation induced by various agonists. researchgate.net Its mechanism may involve an increase in the plasma levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that acts as an inhibitor of platelet activation. researchgate.net This suggests that darutigenol's antithrombotic action could similarly involve the modulation of intracellular signaling pathways that regulate platelet function.

Molecular Interactions in Specific Disease Contexts (e.g., Breast Neoplasm signal transduction)

The molecular interactions of darutigenol have been explored in several disease models, revealing its ability to modulate key signal transduction pathways that are often dysregulated in conditions like cancer and chronic inflammation.

In the context of breast neoplasms, a network pharmacology study identified darutigenol as one of the principal active compounds from Cosmos caudatus with potential therapeutic effects. The analysis suggested that darutigenol's mechanism of action involves the modulation of signal transduction pathways critical to cancer progression. researchgate.net The PI3K/Akt/mTOR pathway is one such critical signaling route, frequently hyperactivated in breast cancer, that controls cell proliferation, survival, and metabolism. mdpi.commdpi.comspringermedizin.de

Further mechanistic evidence comes from studies in other disease contexts. A recent study demonstrated that darutigenol protects the heart against myocardial infarction and ischemia/reperfusion injury by activating the AKT1 pathway, a key node in cell survival signaling. In that study, molecular docking analysis showed darutigenol has a high binding affinity for the AKT1 protein, and subsequent experiments confirmed that darutigenol administration significantly enhanced AKT1 activation.

In a model of rheumatoid arthritis, darutigenol was shown to exert its anti-inflammatory effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. researchgate.net The JAK-STAT pathway is a crucial communication route for numerous cytokines and growth factors that drive inflammation and cell proliferation. frontiersin.orgmedizinonline.comanaisdedermatologia.org.br Treatment with darutigenol led to a substantial downregulation of JAK1, JAK3, and phospho-STAT3 (p-STAT3). researchgate.net It also reduced the expression of matrix metalloproteinase (MMP) 2 and MMP9, enzymes involved in tissue degradation. researchgate.net The inhibition of the JAK/STAT3 pathway by darutigenol highlights a specific molecular mechanism with relevance not only for inflammatory diseases but also for cancers where this pathway is often constitutively active.

Table 2: Summary of Key Molecular Targets and Pathways Modulated by Darutigenol

Target Protein/PathwayDisease ContextObserved EffectReference
JAK1, JAK3, p-STAT3Rheumatoid ArthritisDownregulation/Inhibition researchgate.net
MMP2, MMP9Rheumatoid ArthritisDownregulation researchgate.net
AKT1Myocardial InfarctionActivation
Platelet Aggregation/AdhesionThrombosisInhibition molnova.com
General Signal TransductionBreast NeoplasmModulation researchgate.net

Structure Activity Relationship Sar and Computational Studies of Darutigenol

Elucidation of Darutigenol Structure-Activity Relationships

The literature available does not extensively detail comprehensive structure-activity relationship (SAR) studies involving the synthesis and testing of numerous Darutigenol analogs. However, insights into the importance of structural features can be inferred. One study noted that while Darutigenol (an (R) isomer at a specific stereocenter) did not exhibit anti-ferroptotic activity in a particular assay, its epimer, THP (a (S) isomer), did nih.gov. This observation highlights that even subtle changes in stereochemistry, specifically at the C15 hydroxyl group, can critically influence biological potency for certain activities. The primary focus in current research appears to be on understanding the pharmacological profile of the native Darutigenol molecule rather than on exploring SAR through chemical modifications.

Specific details regarding the role of individual functional groups or moieties within the Darutigenol molecule in mediating its interactions with biological targets are not explicitly detailed in the reviewed literature. The research primarily investigates Darutigenol as a whole compound. Computational methods like molecular docking are employed to predict how the entire molecular structure of Darutigenol binds to target proteins, rather than dissecting the contribution of specific structural fragments.

Computational Chemistry and Molecular Modeling Approaches

Computational approaches are crucial for understanding Darutigenol's complex biological activities and identifying its molecular targets and pathways.

Molecular docking simulations have been widely utilized to predict the binding affinity and mode of interaction between Darutigenol and its potential protein targets. These studies provide a molecular basis for its observed bioactivities. For instance, in the context of myocardial ischemia, docking analyses revealed high-affinity interactions between Darutigenol and key targets such as PTGS2, MAPK3, CASP3, and BCL2 nih.govnih.gov. Similarly, in research concerning rheumatoid arthritis (RA), molecular docking indicated that Darutigenol effectively binds to its predicted protein targets, contributing to its anti-inflammatory and cartilage-protective effects researchgate.netnih.gov. These findings suggest that the specific three-dimensional conformation of Darutigenol facilitates favorable binding to these protein targets, thereby mediating its therapeutic effects.

Network pharmacology offers a systems-level perspective to uncover the multi-target mechanisms of natural compounds like Darutigenol. In studies investigating its role in rheumatoid arthritis, network pharmacology identified six key targets and pinpointed the JAK-STAT3 pathway as central to its anti-inflammatory and cartilage-degradation inhibitory actions researchgate.netnih.gov. For its cardioprotective effects, network pharmacology approaches identified a network of crucial proteins, including AKT1, EGFR, MMP9, SRC, PTGS2, STAT3, BCL2, CASP3, and MAPK3, as highly interconnected nodes. The PI3K/Akt signaling cascade was subsequently identified as a principal mechanistic route underlying these cardioprotective effects nih.govnih.gov. This methodology enables a comprehensive understanding of how Darutigenol may influence multiple biological processes simultaneously.

Data Tables

Table 1: Key Targets and Pathways Associated with Darutigenol Identified via Computational Studies

Biological ContextComputational MethodIdentified TargetsKey Pathways / Signaling CascadesCitation(s)
Rheumatoid Arthritis (RA)Network PharmacologyJAK1, JAK3, STAT3, MMP2, MMP9JAK-STAT3 pathway researchgate.netnih.gov
Myocardial Ischemia (Cardioprotection)Molecular DockingPTGS2, MAPK3, CASP3, BCL2N/A (specific interactions) nih.govnih.gov
Myocardial Ischemia (Cardioprotection)Network PharmacologyAKT1, EGFR, MMP9, SRC, PTGS2, STAT3, BCL2, CASP3, MAPK3PI3K/Akt signaling cascade nih.govnih.gov
General Anti-inflammatoryMolecular DockingTLR4, p105, p65 (predicted targets for Sigesbeckia glabrescens extract)TLR4, NF-κB pathways nih.gov
Breast Neoplasms (Potential)Molecular DockingN/A (identified as a top compound)N/A upi.edu
Ferroptosis Inhibition (Potential)Structural AnalysisN/A (stereochemistry at C15 OH critical)N/A nih.gov

Darutigenol in Contemporary Drug Discovery and Chemical Biology

Darutigenol as a Natural Product Scaffold for Drug Design

Natural products have long been a cornerstone of drug discovery, providing structurally diverse and biologically pre-validated scaffolds for medicinal chemistry efforts. nih.gov Darutigenol, an ent-pimarane diterpenoid isolated from plants such as Siegesbeckia orientalis, embodies this principle. medchemexpress.comacs.org Its complex, three-dimensional architecture presents a unique opportunity for the design and synthesis of novel compounds with potential therapeutic applications. acs.orgresearchgate.net

Application of Scaffold-Based Drug Design Principles

Scaffold-based drug design is a powerful strategy that utilizes a core molecular structure, or scaffold, as a template for generating a library of related compounds. nih.govlifechemicals.comrsc.org This approach allows for the systematic exploration of the chemical space around a known bioactive core, with the aim of optimizing properties such as potency, selectivity, and pharmacokinetic profiles. biosolveit.de In the context of darutigenol, its tricyclic pimarane (B1242903) skeleton serves as an attractive starting scaffold. acs.orgresearchgate.net Researchers can modify various functional groups on the darutigenol core to create a diverse range of analogs. This process, often referred to as "scaffold hopping," can lead to the discovery of new chemical entities with improved therapeutic potential. biosolveit.dechemrxiv.org The goal is to retain the key pharmacophoric features of the original natural product while introducing novel structural elements that enhance its drug-like properties. biosolveit.de

Exploration of Darutigenol-Derived Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. snnu.edu.cnnih.govmdpi.com This promiscuity suggests that the scaffold possesses inherent structural features that are conducive to molecular recognition by a variety of proteins. Natural products are a rich source of such privileged structures. nih.gov The ent-pimarane core of darutigenol is being investigated for its potential as a privileged scaffold. acs.orgresearchgate.net By systematically modifying this core, scientists aim to develop libraries of compounds that can be screened against a wide array of biological targets, potentially leading to the discovery of new drugs for various diseases. nih.gov The underlying principle is that the fundamental geometry of the darutigenol scaffold provides a favorable foundation for creating molecules with diverse biological activities. snnu.edu.cn

Development of Novel Chemical Entities based on Darutigenol

The development of novel chemical entities (NCEs) is a primary objective of drug discovery. nih.gov Darutigenol serves as a valuable starting point for the creation of such NCEs. Through chemical synthesis, the darutigenol molecule can be systematically altered to produce derivatives with enhanced or entirely new biological activities. researchgate.net For instance, research has focused on creating analogs that exhibit improved efficacy in preclinical models of disease. nih.govresearchgate.net This process of structural modification is guided by an understanding of the structure-activity relationships (SAR) of the darutigenol scaffold, where changes in chemical structure are correlated with changes in biological activity. nih.gov The ultimate goal is to identify a darutigenol-based NCE with an optimal balance of potency, selectivity, and safety to warrant further development as a clinical candidate.

Advanced Methodologies in Darutigenol-Focused Research

Modern drug discovery relies on a suite of advanced technologies to accelerate the identification and characterization of new therapeutic agents. Research into darutigenol and its analogs is no exception, with high-throughput screening and "omics"-based approaches playing a pivotal role.

High-Throughput Screening for Darutigenol Analogs

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov In the context of darutigenol research, HTS has been employed to screen libraries of natural products and synthetic analogs to identify compounds with desired effects. nih.govnih.gov For example, a high-throughput screen of a natural product library identified darutigenol as a compound that could promote the proliferation of cardiomyocytes, suggesting its potential for treating myocardial infarction. nih.gov This was followed by the screening of darutigenol analogs to further refine its cardioprotective properties. nih.gov HTS assays are designed to be robust and scalable, enabling the efficient evaluation of many compounds in a short period. nih.gov

Omics-Based Approaches in Pathway Elucidation

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus, such as treatment with a drug. nih.gov These approaches are being used to elucidate the mechanisms of action of darutigenol. Network pharmacology, an approach that integrates systems biology and network analysis, has been used to predict the potential targets of darutigenol and the signaling pathways it modulates. nih.govresearchgate.netmdpi.com For instance, network pharmacology studies have suggested that darutigenol may exert its effects in rheumatoid arthritis by targeting the JAK-STAT3 pathway. researchgate.netnih.gov Similarly, in the context of cardiac injury, this approach predicted that darutigenol's protective effects are mediated through the PI3K-AKT signaling pathway. nih.govnih.gov Transcriptomic analysis has also been utilized to identify gene expression changes in response to cartilage injury, providing insights into pathways, such as the JAK-STAT signaling pathway, that could be targeted by compounds like darutigenol. nih.gov These omics-based strategies are crucial for understanding the complex biological networks affected by darutigenol and for identifying key molecular targets for future drug development efforts. nih.gov

Future Directions in Darutigenol Research

The therapeutic potential of darutigenol, a natural diterpenoid, has spurred further investigation into its biological activities and potential for scalable production. Future research is increasingly focused on collaborative, multi-faceted approaches to fully understand and harness its properties.

Interdisciplinary Research on Darutigenol Bioactivity

The exploration of darutigenol's bioactivity is moving beyond classical pharmacological studies into a more integrated, interdisciplinary arena. This involves the convergence of systems biology, computational chemistry, and nanomedicine to unravel its complex mechanisms of action and enhance its therapeutic applicability.

A significant area of this research is the use of network pharmacology, a field that combines systems biology and network analysis to investigate drug-target interactions. nih.gov This approach has been employed to elucidate the mechanisms behind darutigenol's potent anti-inflammatory effects, particularly in the context of conditions like rheumatoid arthritis and acute myocardial ischemia. nih.govresearchgate.net For instance, studies have used network pharmacology to construct "drug-active ingredient-target-pathway" networks, identifying key cellular components and signaling cascades modulated by darutigenol. nih.gov

Molecular docking simulations have complemented these network analyses by providing insights into the high-affinity interactions between darutigenol and pivotal protein targets. nih.govresearcher.life These computational studies have predicted and, in some cases, confirmed binding to key proteins involved in inflammation and apoptosis. nih.govresearcher.life The convergence of these computational methods with in vivo and in vitro experiments provides a powerful platform for understanding the compound's systemic effects.

Another burgeoning interdisciplinary frontier is the application of nanomedicine to develop sophisticated drug delivery systems. Researchers are designing novel nanoassemblies, such as ROS-responsive prodrugs of darutigenol, for targeted treatment of inflammatory arthritis. acs.orgacs.orgacs.org This research integrates materials science, chemistry, and biology to create nanoparticles that can deliver darutigenol specifically to inflamed tissues, potentially increasing efficacy while minimizing systemic exposure.

The collective findings from these interdisciplinary approaches are painting a clearer picture of darutigenol's bioactivity, highlighting its role in modulating critical signaling pathways.

Research AreaKey MethodologiesInvestigated PathwaysIdentified Protein Targets
Network Pharmacology Systems biology, Network analysis, UPLC-Q-TOF/MSPI3K/Akt signaling cascade, JAK-STAT pathway, NF-κB pathwayAKT1, EGFR, MMP9, STAT3, PTGS2, MAPK3, CASP3, BCL2
Molecular Docking Computational chemistry, Binding affinity simulationInflammation & ApoptosisPTGS2, MAPK3, CASP3, BCL2
Nanomedicine Nanoparticle formulation, Prodrug synthesisTargeted Drug DeliveryNot Applicable

Table 1: Summary of Interdisciplinary Research Findings on Darutigenol's Bioactivity. This table is based on findings from network pharmacology and molecular docking studies that have identified key pathways and protein targets modulated by darutigenol. nih.govresearchgate.netresearcher.life

Further research is essential to validate these computational predictions and to fully explore the therapeutic potential of these advanced delivery systems in clinical settings. mdpi.com

Synthetic Biology and Biotechnological Production of Darutigenol and Derivatives

While darutigenol is naturally derived from plants such as Siegesbeckia orientalis, reliance on plant extraction can be a bottleneck for large-scale production and further development. google.commedchemexpress.com Consequently, significant interest is growing in the fields of synthetic biology and biotechnology to establish alternative, sustainable, and scalable production methods for darutigenol and its analogs.

Recent advances in metabolic engineering and synthetic biology have enabled the efficient production of various diterpenes in microbial chassis. researchgate.net Organisms like Escherichia coli and Saccharomyces cerevisiae are being engineered as cellular factories to synthesize high-value diterpenoids from simple carbon sources like sugars. researchgate.net Although specific research on the complete microbial synthesis of darutigenol is still emerging, the successful production of other diterpenes provides a strong proof-of-concept for this strategy. The general approach involves introducing and optimizing the biosynthetic pathway of the target molecule into a suitable microbial host.

The total synthesis of darutigenol and other ent-pimaranes has been successfully achieved, a landmark that not only confirms its chemical structure but also opens avenues for the creation of novel derivatives. acs.org This synthetic route provides a platform for medicinal chemists to design and produce a variety of analogs with potentially enhanced bioactivity or improved pharmacokinetic properties. These synthetic efforts are crucial for structure-activity relationship (SAR) studies, which are vital for optimizing lead compounds in drug discovery.

Furthermore, biotechnological methods such as enzymatic synthesis and biotransformation are being considered. google.com For instance, its glycoside, darutoside (B600181), can be obtained through various means including enzymatic processes. google.com Similar biocatalytic approaches could be developed for darutigenol, potentially offering a more environmentally friendly and efficient synthesis route compared to purely chemical methods.

Production StrategyDescriptionPotential Advantages
Plant Extraction Isolation from natural sources like Siegesbeckia species. google.comresearchgate.netAccess to the natural compound.
Chemical Synthesis Multi-step total synthesis from simple starting materials. acs.orgEnables creation of novel derivatives and confirmation of structure.
Microbial Biosynthesis Engineering microorganisms (E. coli, S. cerevisiae) to produce the compound. researchgate.netScalable, sustainable, and potentially lower cost.
Enzymatic Synthesis Use of isolated enzymes to perform specific steps in the synthesis. google.comHigh selectivity, mild reaction conditions.

Table 2: Potential Production Strategies for Darutigenol and its Derivatives. This table outlines various methods that could be employed for the production of darutigenol, ranging from traditional extraction to modern biotechnological approaches.

The integration of synthetic biology with traditional chemical synthesis will be pivotal for the future of darutigenol research, enabling a sustainable supply for advanced preclinical and clinical studies and the exploration of new chemical entities based on its scaffold.

Q & A

Q. What validated HPLC methods exist for quantifying Darutigenol in plant extracts, and what are their key validation parameters?

A reverse-phase HPLC method with UV detection (λ = 210–230 nm) has been optimized for simultaneous quantification of Darutigenol, Kirenol, and Darutoside in Siegesbeckia orientalis extracts. Key parameters include:

  • Linear ranges : Darutigenol (3.0–200.0 μg/mL), with a correlation coefficient () >0.999 .
  • Precision : Relative standard deviation (RSD) <2% across 6 replicates .
  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) determined at signal-to-noise ratios of 3 and 10, respectively .
  • Selectivity : Baseline separation achieved for all three compounds using gradient elution with MeCN and water .

Methodological steps:

  • Use a C18 column (e.g., 250 × 4.6 mm, 5 μm).
  • Optimize gradient elution (e.g., 20–80% MeCN over 30 minutes).
  • Validate using spiked recovery tests (80–110% recovery recommended) .

Q. How can researchers optimize solvent extraction conditions for Darutigenol?

Extraction efficiency depends on solvent polarity, temperature, and time:

  • Solvent : 80% methanol (MeOH) yields higher recovery than pure MeOH or water due to balanced polarity .
  • Temperature : 50°C maximizes extraction efficiency without degrading thermolabile compounds .
  • Time : 30-minute ultrasonication achieves >95% recovery . Experimental design:
  • Conduct a factorial design (e.g., varying MeOH concentration [60–100%], temperature [40–60°C], and time [20–50 minutes]).
  • Validate with ANOVA to identify significant factors .

Q. What statistical approaches ensure reproducibility in Darutigenol quantification studies?

  • Replication : Perform ≥6 replicates to calculate RSD for precision .
  • Calibration curves : Use linear regression with ≥5 concentration levels to assess sensitivity .
  • Recovery tests : Spike samples with known Darutigenol concentrations to validate accuracy (target: 90–110%) .

Advanced Research Questions

Q. How can co-elution issues in HPLC analysis of Darutigenol with structurally similar compounds be resolved?

Co-elution challenges arise in complex matrices (e.g., plant extracts with multiple diterpenoids). Strategies include:

  • Gradient optimization : Adjust MeCN/water ratios to increase retention time differences (e.g., 1%/minute increments) .
  • Column selectivity : Test alternative stationary phases (e.g., phenyl-hexyl columns) to improve resolution.
  • Mass spectrometry (MS) coupling : Use HPLC-MS for definitive identification via molecular ion peaks .

Q. What strategies address contradictory bioactivity data for Darutigenol in anti-inflammatory studies?

Contradictions may stem from variability in sample purity, assay protocols, or biological models. Mitigation steps:

  • Source verification : Confirm Darutigenol purity via NMR or HPLC-MS before bioassays .
  • Standardize assays : Use established cell lines (e.g., RAW 264.7 macrophages for inflammation) and control for LPS-induced activation variability .
  • Meta-analysis : Systematically compare results across studies using tools like PRISMA to identify confounding factors (e.g., dosage ranges, solvent effects) .

Q. How should dose-response experiments be designed to evaluate Darutigenol’s bioactivity?

  • Concentration range : Test 0.1–100 μM, covering physiological and supra-physiological levels.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • Endpoint selection : Measure IC50 values for enzyme inhibition (e.g., COX-2) and cell viability (e.g., MTT assay) to differentiate cytotoxicity from bioactivity .

Data Contradiction Analysis Framework

Contradiction Source Resolution Strategy Example
Methodological variability Harmonize extraction/analysis protocolsCompare HPLC vs. LC-MS results
Biological model differences Use isogenic cell lines or in vivo modelsValidate anti-inflammatory effects in both murine and human cells
Sample heterogeneity Standardize plant sourcing and authenticationUse vouchered Siegesbeckia specimens with GIS tagging

Key Resources for Methodological Rigor

  • HPLC validation : Follow ICH Q2(R1) guidelines for specificity, accuracy, and precision .
  • Ethical sourcing : Adopt Nagoya Protocol standards for plant material procurement .
  • Data transparency : Share raw chromatograms and statistical scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.